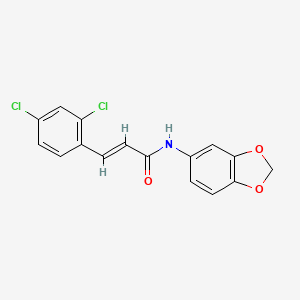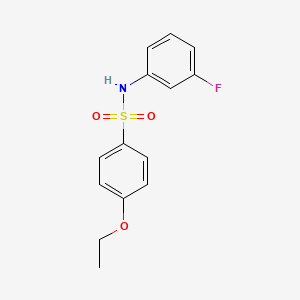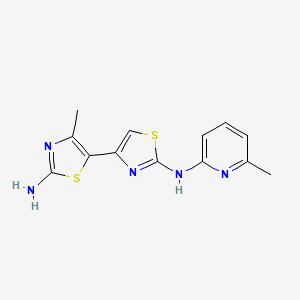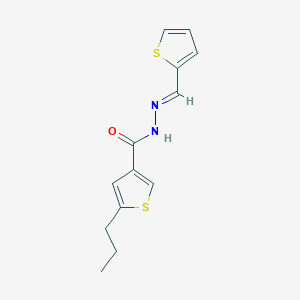![molecular formula C16H16N2O3S B5706721 N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide, also known as NBQX, is a chemical compound that belongs to the class of selective non-NMDA (N-methyl-D-aspartate) receptor antagonists. It is widely used in scientific research as a tool to study the role of non-NMDA receptors in various physiological and pathological processes.
Mechanism of Action
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide exerts its pharmacological effects by binding to the ionotropic non-NMDA receptors, such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, and blocking the influx of cations, such as calcium and sodium, into the postsynaptic neuron. This leads to a reduction in the excitatory neurotransmission and synaptic plasticity, which are essential for learning and memory processes.
Biochemical and Physiological Effects:
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide has been shown to produce a wide range of biochemical and physiological effects, depending on the dose, route of administration, and duration of exposure. Some of the major effects include the reduction of seizure activity, the improvement of motor function, the attenuation of neuroinflammation, the regulation of synaptic plasticity, and the modulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide has several advantages for lab experiments, such as its high potency, selectivity, and stability, which make it an ideal tool for studying the role of non-NMDA receptors in various cellular and molecular processes. However, N-{4-[(4-nitrophenyl)thio]phenyl}butanamide also has some limitations, such as its poor solubility in water, which requires the use of organic solvents, and its potential off-target effects on other ion channels and receptors, which may interfere with the interpretation of the results.
Future Directions
There are several future directions for the research on N-{4-[(4-nitrophenyl)thio]phenyl}butanamide, such as the development of more potent and selective non-NMDA receptor antagonists, the investigation of the molecular mechanisms underlying the pharmacological effects of N-{4-[(4-nitrophenyl)thio]phenyl}butanamide, the exploration of the therapeutic potential of N-{4-[(4-nitrophenyl)thio]phenyl}butanamide in various neurological and psychiatric disorders, and the application of N-{4-[(4-nitrophenyl)thio]phenyl}butanamide in combination with other drugs or therapies to enhance its efficacy and reduce its side effects.
Conclusion:
In conclusion, N-{4-[(4-nitrophenyl)thio]phenyl}butanamide is a valuable tool for scientific research on the role of non-NMDA receptors in various physiological and pathological processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-{4-[(4-nitrophenyl)thio]phenyl}butanamide may lead to new insights into the function of non-NMDA receptors and the development of novel therapies for neurological and psychiatric disorders.
Synthesis Methods
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide can be synthesized through a multistep process that involves the reaction of 4-nitrophenylthiocyanate with 4-bromophenylbutyric acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization using a suitable solvent.
Scientific Research Applications
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide is a potent and selective antagonist of non-NMDA receptors, which are widely distributed throughout the central nervous system and play a crucial role in synaptic transmission and plasticity. Therefore, N-{4-[(4-nitrophenyl)thio]phenyl}butanamide has been extensively used in scientific research to explore the physiological and pathological functions of non-NMDA receptors in various animal models of neurological and psychiatric disorders, such as epilepsy, stroke, Parkinson's disease, depression, and anxiety.
properties
IUPAC Name |
N-[4-(4-nitrophenyl)sulfanylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-3-16(19)17-12-4-8-14(9-5-12)22-15-10-6-13(7-11-15)18(20)21/h4-11H,2-3H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRQMYFSHWTCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-nitrophenyl)sulfanyl]phenyl}butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)



![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)

![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)
![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)